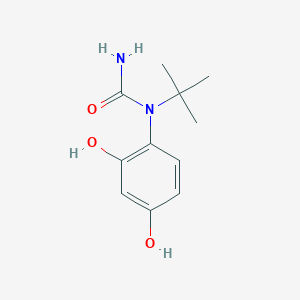

N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea

Description

Overview of Urea (B33335) Chemistry and its Derivatives in Academic Research

Urea, a simple organic compound with the formula CO(NH₂)₂, represents a cornerstone of modern organic and medicinal chemistry. nih.govwikipedia.org First synthesized from inorganic materials by Friedrich Wöhler in 1828, this event marked a pivotal moment in the history of science, challenging the theory of vitalism. nih.gov Structurally, the urea molecule is planar in its solid state and possesses a carbonyl group flanked by two amino groups. wikipedia.org This arrangement makes the urea functional group an exceptional hydrogen bond donor and acceptor, a characteristic that is fundamental to its diverse roles in chemistry and biology. nih.govresearchgate.net

The true versatility of urea is unlocked through the synthesis of its derivatives, known as substituted ureas. By replacing one or more of the hydrogen atoms on the nitrogen atoms with other functional groups (alkyl, aryl, etc.), a vast and structurally diverse family of molecules can be created. nih.gov These modifications significantly alter the physicochemical and conformational properties of the parent molecule. nih.govnih.gov

Substituted ureas are of profound interest in academic and industrial research, with applications spanning multiple disciplines:

Medicinal Chemistry: The urea moiety is a "privileged structure" in drug discovery, found in numerous clinically approved therapeutic agents. nih.govnih.govrsc.org Its ability to form strong and specific hydrogen bonds with biological targets like proteins and enzymes is crucial for modulating their activity. nih.govresearchgate.net Consequently, urea derivatives are integral to the development of anticancer, antibacterial, anticonvulsant, and anti-HIV agents. nih.govmdpi.comresearchgate.net

Agricultural Chemistry: Phenylurea derivatives, a major subclass, are widely used as herbicides to control weed growth in crops such as corn and soybeans. nih.govnih.govchemicalbook.com They typically function by inhibiting photosynthesis. nih.gov

Materials Science and Supramolecular Chemistry: The strong, directional hydrogen-bonding capabilities of the urea group are exploited to create self-assembling systems and supramolecular polymers. nih.gov These materials have potential applications as resin precursors and in the formulation of organogels. researchgate.netnih.gov

The synthesis of these derivatives is a field of active research, moving from traditional methods that use hazardous reagents like phosgene (B1210022) towards safer, more efficient catalytic processes. nih.govtandfonline.com

Specific Focus on N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea within the Chemical Landscape

Within the extensive family of urea derivatives, this compound is a compound with a distinct structural architecture. As an N,N-disubstituted urea, it features two different organic groups attached to the same nitrogen atom, with the other nitrogen atom remaining unsubstituted. This specific arrangement of functional groups—a bulky tert-butyl group and a hydrogen-bond-rich 2,4-dihydroxyphenyl group—defines its potential chemical behavior and interactions.

The key structural components are:

Urea Core: Provides a rigid, planar scaffold capable of participating in multiple hydrogen-bonding interactions, which is a critical feature for molecular recognition in biological and chemical systems. nih.govnih.gov

2,4-Dihydroxyphenyl (Resorcinol) Moiety: This aromatic ring with two hydroxyl groups is a well-known structural motif in many biologically active compounds and industrial chemicals. jmchemsci.comnih.gov The hydroxyl groups are excellent hydrogen bond donors and can also impart antioxidant properties. The resorcinol (B1680541) structure is used in pharmaceuticals and as a precursor for specialty polymers. jmchemsci.com

Below are the key chemical properties and identifiers for this compound.

Rationale for Comprehensive Academic Investigation of this compound

The rationale for a detailed academic study of this compound stems directly from its unique combination of functional groups, suggesting potential applications in several scientific domains.

Medicinal Chemistry and Drug Discovery: The primary driver for investigation is its potential as a bioactive agent. The urea scaffold is a proven pharmacophore in drugs designed to inhibit enzymes like kinases. nih.govresearchgate.net The 2,4-dihydroxyphenyl (resorcinol) component is also found in compounds with neuroprotective and other biological activities. nih.gov The presence of multiple hydrogen bond donors and acceptors in a specific spatial arrangement could enable strong, selective binding to the active site of a target enzyme or receptor. nih.govnih.gov Research would likely focus on its potential as an inhibitor of enzymes relevant to cancer, infectious diseases, or metabolic disorders. mdpi.comresearchgate.net

Agricultural Science: The phenylurea class of compounds has a long history of use as herbicides. nih.govnih.gov Academic investigation could explore whether this compound possesses herbicidal activity, potentially with a novel mechanism of action or an improved environmental profile compared to existing chemicals. nih.gov

Materials and Supramolecular Chemistry: Molecules with multiple hydrogen bonding sites are of great interest for building complex, ordered structures. nih.gov The combination of the urea group's two N-H bonds and the resorcinol's two O-H bonds makes this compound a candidate for forming intricate, self-assembled networks. nih.govresearchgate.net Research in this area would investigate its ability to form supramolecular polymers, gels, or act as a molecular receptor for anion sensing, where the urea N-H groups can act as binding sites. mdpi.com

Compound Index

Structure

3D Structure

Properties

CAS No. |

675851-72-6 |

|---|---|

Molecular Formula |

C11H16N2O3 |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

1-tert-butyl-1-(2,4-dihydroxyphenyl)urea |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)13(10(12)16)8-5-4-7(14)6-9(8)15/h4-6,14-15H,1-3H3,(H2,12,16) |

InChI Key |

DWSYJTYLEKOLSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N(C1=C(C=C(C=C1)O)O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for N Tert Butyl N 2,4 Dihydroxyphenyl Urea

Classical Approaches for Urea (B33335) Linkage Formation in Aryl-Substituted Ureas

The traditional synthesis of aryl-substituted ureas like N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea typically relies on the reaction between an isocyanate and an amine. This fundamental reaction is a cornerstone of urea synthesis and involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate.

Reactant Precursors and Their Synthesis

The successful synthesis of the target urea is contingent on the availability and purity of its primary precursors: a 2,4-dihydroxyphenyl isocyanate or a related intermediate, and tert-butylamine (B42293).

The generation of 2,4-dihydroxyphenyl isocyanate is a critical yet challenging step due to the presence of the reactive hydroxyl groups. Two primary routes are considered: the Curtius rearrangement of a corresponding acyl azide (B81097) and the phosgenation of 2,4-dihydroxyaniline.

A plausible and often preferred route to avoid harsh reagents like phosgene (B1210022) is the Curtius rearrangement . researchgate.netguidechem.comgoogle.comchemicalbook.comrsc.org This reaction involves the thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. guidechem.comwikipedia.org The starting material for this sequence is 2,4-dihydroxybenzoic acid.

The synthesis of 2,4-dihydroxybenzoic acid (also known as β-resorcylic acid) is well-documented and is typically achieved via the Kolbe-Schmitt reaction , which involves the carboxylation of resorcinol (B1680541). researchgate.netwikipedia.org This reaction is carried out by treating resorcinol with potassium bicarbonate or a mixture of sodium and potassium carbonates under a carbon dioxide atmosphere at elevated temperatures. google.comchemicalbook.com

Once 2,4-dihydroxybenzoic acid is obtained, it can be converted to the corresponding acyl azide, 2,4-dihydroxybenzoyl azide. This transformation can be achieved by first converting the carboxylic acid to its acyl chloride using a reagent like thionyl chloride, followed by reaction with sodium azide. orgoreview.com Alternatively, reagents like diphenylphosphoryl azide (DPPA) can directly convert the carboxylic acid to the acyl azide. orgoreview.comnih.gov The subsequent thermal or photochemical rearrangement of 2,4-dihydroxybenzoyl azide would yield the desired 2,4-dihydroxyphenyl isocyanate. guidechem.comwikipedia.org Throughout this process, protection of the hydroxyl groups may be necessary to prevent side reactions, for example, by converting them to esters which can be later hydrolyzed.

Another classical approach involves the direct phosgenation of an appropriate aniline (B41778) derivative. In this case, 2,4-dihydroxyaniline would be the starting material. Phosgenation involves reacting the amine with phosgene (COCl₂) or a safer equivalent like triphosgene. asianpubs.org This reaction proceeds through a carbamoyl (B1232498) chloride intermediate to form the isocyanate. wikipedia.org However, the high reactivity of the hydroxyl groups on the aniline ring presents a significant challenge, as they can also react with phosgene. Therefore, protection of the hydroxyl groups would be essential for a successful synthesis via this route.

Tert-butylamine is a commercially available and widely used organic base and intermediate. researchgate.net It can be produced on an industrial scale through the direct amination of isobutylene (B52900) using zeolite catalysts. researchgate.net For laboratory-scale synthesis, several methods are available. One common method is the hydrolysis of tert-butylurea (B72671), which can be prepared from urea and tert-butyl alcohol. nih.gov Another approach is the Ritter reaction of isobutene with hydrogen cyanide, although this method is less favorable due to the use of highly toxic reagents. researchgate.net

Condensation Reactions and Reaction Conditions

The final step in the classical synthesis is the condensation of 2,4-dihydroxyphenyl isocyanate with tert-butylamine. This reaction is typically a straightforward nucleophilic addition. wikipedia.org The amine's nitrogen atom attacks the carbonyl carbon of the isocyanate, leading to the formation of the urea linkage.

The reaction is generally carried out in an inert aprotic solvent, such as acetone, at room temperature. asianpubs.org The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). asianpubs.org Upon completion, the this compound product often precipitates from the reaction mixture and can be isolated by filtration.

| Reactants | Reaction Type | Typical Conditions | Product |

| 2,4-Dihydroxyphenyl isocyanate, tert-Butylamine | Nucleophilic Addition | Inert solvent (e.g., acetone), Room Temperature | This compound |

| 2,4-Dihydroxyaniline, tert-Butyl isocyanate | Nucleophilic Addition | Inert solvent, potentially with a catalyst | This compound |

It is also conceivable to perform the reaction in the reverse sense, by reacting 2,4-dihydroxyaniline with tert-butyl isocyanate. Tert-butyl isocyanate is commercially available. This approach might be more direct if 2,4-dihydroxyaniline is readily accessible.

Multi-Component Reactions (MCRs) for Urea Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer an efficient alternative for synthesizing complex molecules like ureas. While a specific MCR for this compound is not prominently documented, general MCRs for urea synthesis exist. For instance, the Biginelli reaction, a well-known MCR, produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. wikipedia.org Although not directly applicable, the principles of MCRs could be adapted to design a convergent synthesis for the target molecule.

Modern and Sustainable Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce the use of hazardous materials and improve energy efficiency.

For the synthesis of ureas, this has led to the exploration of greener solvents and catalyst systems. Water has been shown to be an effective solvent for the synthesis of N-substituted ureas from amines and potassium isocyanate, often eliminating the need for organic co-solvents and simplifying product isolation. rsc.orgrsc.org The use of bio-alternative solvents like Cyrene® has also been reported as a highly efficient and waste-minimizing medium for the synthesis of ureas from isocyanates and secondary amines. rsc.org

Catalyst development is another area of focus. While many urea syntheses from isocyanates and amines proceed without a catalyst, certain transformations can be facilitated by their use. For instance, the transamidation of urea with amines, which avoids the use of isocyanates altogether, often requires a catalyst. nih.gov Research into earth-abundant metal catalysts, such as manganese, for the dehydrogenative synthesis of urea derivatives from formamides and amines represents a move towards more sustainable catalytic systems. acs.org

Furthermore, innovative approaches that utilize carbon dioxide as a C1 building block for urea synthesis are gaining traction. scholaris.ca These methods, which can be metal-free and operate at atmospheric pressure, align with the principles of green chemistry by utilizing a renewable and abundant carbon source. acs.org Electrocatalytic methods for urea synthesis from nitrate (B79036) and carbon dioxide are also being explored as a sustainable pathway. springernature.com While these technologies are still in development, they hold promise for the future production of ureas in a more environmentally friendly manner.

Phosgene-Free Routes to this compound

The use of phosgene and its derivatives in chemical synthesis is increasingly being avoided due to their high toxicity. Consequently, phosgene-free routes are the preferred methods for the synthesis of ureas, including this compound.

A common phosgene-free approach is the direct reaction of 4-aminoresorcinol with tert-butyl isocyanate . This reaction is a nucleophilic addition of the amino group of 4-aminoresorcinol to the carbonyl group of tert-butyl isocyanate. The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at room temperature. The reaction is generally clean and proceeds to completion without the need for a catalyst, yielding the desired urea derivative.

Another phosgene-free method involves the use of di-tert-butyl dicarbonate (Boc)₂O as a carbonyl source. In this case, 4-aminoresorcinol would first react with (Boc)₂O to form a carbamate (B1207046) intermediate, which can then react with tert-butylamine. However, for the synthesis of an N,N'-disubstituted urea where one substituent is already on the aniline nitrogen, this method is less direct.

A more viable alternative to tert-butyl isocyanate is the in-situ generation of the isocyanate from a precursor. For instance, a Hofmann, Curtius, or Lossen rearrangement of a suitable tert-butyl amide, acyl azide, or hydroxamic acid, respectively, can produce tert-butyl isocyanate, which then reacts with 4-aminoresorcinol. researchgate.net

Catalytic Synthesis Approaches

While the reaction between an amine and an isocyanate often proceeds without a catalyst, certain catalytic systems can be employed to enhance the reaction rate or to enable the use of alternative starting materials. For the synthesis of this compound, catalytic methods could involve the carbonylation of 4-aminoresorcinol and tert-butylamine using carbon monoxide (CO) as the carbonyl source. This approach typically requires a transition metal catalyst, such as a palladium or selenium-based catalyst, and an oxidant. google.comresearchgate.net

For instance, a selenium-catalyzed oxidative carbonylation of an amine mixture can be an effective method for producing unsymmetrical ureas. orgsyn.org In the context of this compound, this would involve the reaction of 4-aminoresorcinol and tert-butylamine in the presence of selenium and an oxidant like oxygen.

Another catalytic approach is the use of copper salts to catalyze the synthesis of unsymmetrical ureas from aryl isocyanides and hydroxylamines. nih.govnih.gov While not a direct route for the target compound, it highlights the potential for metal-catalyzed cross-coupling reactions in urea synthesis.

Electrochemical Synthesis Considerations for Urea Derivatives

Electrochemical methods offer a green and sustainable alternative for the synthesis of organic compounds. The electrochemical synthesis of urea and its derivatives is an emerging field, primarily focusing on the reaction of carbon dioxide and nitrogen sources under ambient conditions. jmchemsci.com

For a more complex molecule like this compound, a direct electrochemical synthesis from simple precursors is challenging. However, electrochemical methods could be considered for the synthesis of the key intermediate, 4-aminoresorcinol, via the reduction of 2,4-dinitrophenol (B41442) or 4-nitroso-resorcinol.

Furthermore, the electrochemical oxidation of primary amines in the presence of CO2 in ionic liquids has been shown to produce symmetrical ureas. nih.gov While this method would need significant adaptation for the synthesis of an unsymmetrical urea with a specific substitution pattern, it points towards the potential of electrochemistry in this area. The development of specific electrodes and reaction conditions would be necessary to control the regioselectivity and prevent the oxidation of the sensitive dihydroxyphenyl moiety.

Optimization of Reaction Parameters and Yields

The optimization of reaction conditions is critical to maximize the yield and purity of this compound. Key parameters include the choice of solvent, temperature, reaction time, and stoichiometry of the reactants.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound from 4-Aminoresorcinol and tert-Butyl Isocyanate

| Entry | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Amine:Isocyanate) | Yield (%) |

| 1 | Dichloromethane | 25 | 4 | 1:1 | 85 |

| 2 | Tetrahydrofuran | 25 | 4 | 1:1 | 90 |

| 3 | Acetonitrile (B52724) | 25 | 4 | 1:1 | 82 |

| 4 | Tetrahydrofuran | 0 | 6 | 1:1 | 88 |

| 5 | Tetrahydrofuran | 50 | 2 | 1:1 | 92 |

| 6 | Tetrahydrofuran | 25 | 4 | 1:1.2 | 95 |

| 7 | Tetrahydrofuran | 25 | 4 | 1.2:1 | 80 |

This is a representative data table based on typical optimization studies for similar reactions and not from a specific experimental report for this exact compound.

From the illustrative data, tetrahydrofuran appears to be a suitable solvent, and a slight excess of the isocyanate can drive the reaction to a higher yield. The reaction temperature also plays a role, with a moderate increase potentially shortening the reaction time without significant side product formation.

Isolation and Purification Techniques for this compound

The isolation and purification of this compound from the reaction mixture are essential to obtain a product of high purity. The presence of two hydroxyl groups and the urea moiety makes the compound polar.

A typical workup procedure after the reaction involves quenching any unreacted isocyanate with a small amount of water or methanol. The solvent is then removed under reduced pressure. The crude product can be purified by one or a combination of the following techniques:

Extraction: The crude residue can be dissolved in a suitable organic solvent like ethyl acetate (B1210297) and washed with water to remove any water-soluble impurities. A wash with a dilute acidic solution (e.g., 1M HCl) can remove any unreacted amine, and a wash with a dilute basic solution (e.g., saturated sodium bicarbonate) can remove acidic impurities. However, care must be taken with the phenolic hydroxyl groups, which can be deprotonated by strong bases.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. nih.gov The choice of solvent is crucial. For a polar compound like this compound, a polar protic solvent like ethanol (B145695) or methanol, or a mixture of solvents such as ethyl acetate/hexane (B92381) or dichloromethane/diethyl ether, could be effective. The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form crystals.

Table 2: Recrystallization Solvents for the Purification of this compound

| Entry | Solvent System | Observation |

| 1 | Ethanol | Good solubility when hot, forms fine needles upon cooling. |

| 2 | Methanol | High solubility even at room temperature, may require cooling to low temperatures for good recovery. |

| 3 | Ethyl Acetate / Hexane | Dissolves in hot ethyl acetate, precipitation induced by the addition of hexane. |

| 4 | Water | Due to the phenolic groups, some solubility in hot water is expected, but may not be ideal for high purity. |

This is a representative data table based on common recrystallization practices for phenolic ureas.

Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography using silica (B1680970) gel can be employed. A solvent system with a gradient of polarity, such as a mixture of hexane and ethyl acetate or dichloromethane and methanol, would likely be effective for separating the target compound from impurities.

Advanced Spectroscopic and Structural Characterization of N Tert Butyl N 2,4 Dihydroxyphenyl Urea

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy provides critical insights into the functional groups present in a molecule. For N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea, both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are employed to identify characteristic vibrational modes.

The FT-IR spectrum is expected to show several key absorption bands. The phenolic O-H stretching vibrations typically appear as a broad band in the region of 3500-3200 cm⁻¹, indicative of hydrogen bonding. The N-H stretching vibration of the urea (B33335) linkage is anticipated around 3400-3300 cm⁻¹. Strong C-H stretching bands from the tert-butyl group are expected between 2970 and 2870 cm⁻¹. The carbonyl (C=O) stretching of the urea group, known as the Amide I band, is a strong absorption anticipated in the 1650-1630 cm⁻¹ region. docbrown.inforesearchgate.net The N-H bending vibration (Amide II band) should appear near 1600-1580 cm⁻¹. researchgate.net Furthermore, C-N stretching vibrations are expected around 1470-1450 cm⁻¹, while aromatic C=C stretching absorptions will be present in the 1610-1450 cm⁻¹ range.

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Type | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Phenolic O-H | Stretch | 3500-3200 (Broad) | Weak / Not prominent |

| Amine N-H | Stretch | 3400-3300 | Weak / Not prominent |

| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H (tert-butyl) | Stretch | 2970-2870 | 2970-2870 |

| Carbonyl C=O (Amide I) | Stretch | 1650-1630 (Strong) | Moderate |

| Amine N-H (Amide II) | Bend | 1600-1580 | Weak |

| Aromatic C=C | Stretch | 1610, 1500, 1450 | 1610, 1570 (Strong) |

| C-N | Stretch | 1470-1450 | Moderate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A combination of 1D and 2D NMR techniques provides an unambiguous structural assignment.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments

The molecular structure of this compound contains distinct sets of protons and carbons, which give rise to predictable signals in the NMR spectra.

In the ¹H NMR spectrum , the nine protons of the tert-butyl group are chemically equivalent and are expected to appear as a sharp singlet at approximately 1.4-1.5 ppm. The aromatic region will display signals for the three protons on the dihydroxyphenyl ring. These protons form an AMX spin system and are predicted to appear at approximately 6.3 ppm (H-3, doublet), 6.4 ppm (H-5, doublet of doublets), and 7.0 ppm (H-6, doublet), with coupling constants characteristic of ortho and meta relationships. The protons of the two hydroxyl groups (-OH) and the urea N-H proton are expected to produce broad singlets with chemical shifts that are highly dependent on the solvent, concentration, and temperature, but typically appear in the 8.0-10.0 ppm range.

In the ¹³C NMR spectrum , the carbonyl carbon of the urea is expected at a downfield shift of around 155-160 ppm. The quaternary carbon of the tert-butyl group should appear around 55 ppm, with the three equivalent methyl carbons resonating near 29 ppm. The six carbons of the phenyl ring will have distinct chemical shifts influenced by the hydroxyl and urea substituents, appearing in the range of 103-158 ppm. tandfonline.com

Table 2: Predicted ¹H NMR Chemical Shift Assignments (in DMSO-d₆)

| Atom Label | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| H (tert-butyl, 9H) | singlet | ~1.45 |

| H-3 (aromatic) | doublet | ~6.30 |

| H-5 (aromatic) | doublet of doublets | ~6.42 |

| H-6 (aromatic) | doublet | ~7.05 |

| N-H (urea) | broad singlet | ~8.5 |

| C2-OH | broad singlet | ~9.2 |

Table 3: Predicted ¹³C NMR Chemical Shift Assignments (in DMSO-d₆)

| Atom Label | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C (tert-butyl, 3xCH₃) | ~29.1 |

| C (tert-butyl, quat.) | ~55.4 |

| C-5 (aromatic) | ~103.5 |

| C-3 (aromatic) | ~107.8 |

| C-1 (aromatic) | ~118.0 |

| C-6 (aromatic) | ~121.2 |

| C-2 (aromatic) | ~152.5 |

| C=O (urea) | ~156.0 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete bonding network. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this molecule, COSY would show correlations between the adjacent aromatic protons (H-5 with H-6, and H-5 with H-3), confirming their positions on the phenyl ring. The lack of any correlation to the tert-butyl singlet would confirm its isolation from other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu HSQC would definitively link the proton signals to their corresponding carbon signals, for example, connecting the aromatic proton signals at ~6.3, ~6.4, and ~7.0 ppm to their respective carbon signals at ~107.8, ~103.5, and ~121.2 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduyoutube.com Key HMBC correlations would include the correlation from the tert-butyl protons (~1.45 ppm) to the urea carbonyl carbon (~156.0 ppm) and the urea-linked nitrogen's adjacent phenyl carbon (C-1 at ~118.0 ppm). Also, the N-H proton would show a correlation to the carbonyl carbon and to carbons C-1 and C-6 of the phenyl ring, cementing the connection between the urea moiety and the dihydroxyphenyl ring.

Conformational Analysis via NMR Spectroscopic Data

NMR data can also provide insights into the molecule's preferred conformation in solution. The chemical shifts of the hydroxyl protons can suggest the presence of intramolecular hydrogen bonding, for instance, between the C2-OH group and the urea carbonyl oxygen. Such a hydrogen bond would result in a significant downfield shift for the C2-OH proton signal. Additionally, restricted rotation around the N-phenyl and N-tert-butyl bonds at lower temperatures could lead to broadening of the signals for the substituents, which can be studied using variable temperature (VT) NMR experiments.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight and to deduce structural information from the fragmentation patterns of the molecule. The molecular formula of this compound is C₁₁H₁₆N₂O₃, corresponding to a monoisotopic mass of 224.1161 Da.

In an electrospray ionization (ESI) mass spectrum, the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 225.1239. Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to undergo characteristic fragmentation. nih.govacs.org

A primary and highly likely fragmentation pathway involves the loss of the stable tert-butyl group as a carbocation or radical. The cleavage of the C-N bond connecting the tert-butyl group would result in a major fragment ion at m/z 167, corresponding to the [M - C₄H₉]⁺ fragment. nih.govresearchgate.net Another significant fragmentation could involve the cleavage of the urea linkage. For instance, the elimination of tert-butyl isocyanate (C₅H₉NO) would lead to a fragment corresponding to 2,4-dihydroxyaniline at m/z 125. Conversely, the formation of the 2,4-dihydroxyphenyl isocyanate radical cation at m/z 151 after rearrangement and cleavage is also plausible. These fragmentation patterns provide definitive evidence for the presence and connectivity of the different structural units within the molecule.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While no public crystal structure for this compound is available, X-ray crystallography would be the ultimate method for determining its three-dimensional structure in the solid state. nih.govwikipedia.org Based on the molecular structure, several key features can be predicted.

The molecule possesses multiple hydrogen bond donors (the two phenolic -OH groups and the urea N-H group) and acceptors (the carbonyl oxygen, the two hydroxyl oxygens, and the urea nitrogens). nih.gov This functionality suggests that the crystal packing would be dominated by an extensive network of intermolecular hydrogen bonds. aip.orgaps.org A common and robust hydrogen-bonding motif in substituted ureas is the formation of a tape or ribbon structure, where molecules are linked via N-H···O=C hydrogen bonds. researchgate.net

Crystal Packing and Lattice Dynamics

The precise crystal structure of this compound is not publicly available in the searched literature. However, insights into its potential crystal packing can be drawn from the analysis of a closely related positional isomer, 3-tert-butyl-1-(3-hydroxyphenyl)urea. researching.cn For this isomer, single-crystal X-ray diffraction revealed a monoclinic crystal system with the space group P21/n. researching.cn The unit cell parameters were determined to be a = 1.18142(6) nm, b = 1.76200(8) nm, and c = 1.17902(5) nm, with Z = 8. researching.cn It is plausible that this compound would adopt a similar crystalline system, where the molecules are arranged in a three-dimensional network stabilized by intermolecular forces.

Table 1: Crystallographic Data for the Related Compound 3-tert-Butyl-1-(3-hydroxyphenyl)urea researching.cn

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (nm) | 1.18142(6) |

| b (nm) | 1.76200(8) |

| c (nm) | 1.17902(5) |

Hydrogen Bonding Network Analysis

The presence of multiple hydrogen bond donors (the urea N-H groups and the phenolic hydroxyl groups) and acceptors (the urea carbonyl oxygen and the hydroxyl oxygens) in this compound suggests a complex and robust hydrogen-bonding network. This network is crucial for the stability of the crystal structure. researching.cn

Based on studies of other urea derivatives, several types of hydrogen bonds are anticipated:

Intermolecular N-H···O=C bonds: These are a hallmark of urea derivatives, often leading to the formation of centrosymmetric dimers or one-dimensional chains. In these interactions, the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. mdpi.com

Intermolecular O-H···O=C bonds: The phenolic hydroxyl groups can act as hydrogen bond donors to the urea carbonyl oxygen, further crosslinking the primary urea-urea interactions.

Intermolecular O-H···O-H bonds: The two hydroxyl groups on the phenyl ring can form hydrogen bonds with each other or with hydroxyl groups on adjacent molecules, creating additional layers of connectivity.

Intramolecular Hydrogen Bonds: The potential for an intramolecular hydrogen bond between the ortho-hydroxyl group (at position 2) and the adjacent urea nitrogen or carbonyl oxygen exists, which could influence the molecule's conformation.

The strength and geometry of these hydrogen bonds can be characterized by parameters such as donor-acceptor distances and angles. For instance, in related phenol-bipyridine complexes, O-H···N hydrogen bond distances have been observed in the range of 2.622(3) to 2.764(3) Å. researchgate.net Similarly, O-H···O hydrogen bonds in tris(4-hydroxyphenyl)methane have been measured at 2.648(2) and 2.662(2) Å. researchgate.net It is expected that the hydrogen bonds in this compound would fall within these typical ranges.

Conformational Preferences in the Crystalline State

The conformation of this compound in the solid state is determined by the interplay of steric hindrance and the optimization of electronic delocalization and hydrogen bonding. nih.gov The urea functional group itself has a degree of rotational restriction due to the delocalization of lone pair electrons from the nitrogen atoms to the carbonyl group. nih.gov

Key conformational features include:

Rotation around the N-C(aryl) bond: The orientation of the 2,4-dihydroxyphenyl ring relative to the urea plane is a critical conformational parameter. The presence of the ortho-hydroxyl group may favor a specific orientation to facilitate intramolecular hydrogen bonding or to minimize steric clashes with the urea moiety.

Rotation around the N-C(tert-butyl) bond: The bulky tert-butyl group will adopt a conformation that minimizes steric strain. Theoretical studies on tert-butylurea (B72671) have shown that the anti-conformation is more stable than the syn-conformation. researchgate.net

Planarity of the Urea Unit: While the urea group prefers a planar conformation to maximize resonance stabilization, steric crowding from the bulky substituents can induce some degree of non-planarity. nih.gov

Computational studies on related N,N'-diaryl ureas have shown good agreement between conformations predicted by theoretical methods and those observed in crystal structures. nih.gov For tert-butylurea, the energy barrier for rotation of the tert-butyl group has been calculated to be around 4.6 kcal/mol at the MP2 level of theory. researchgate.net This suggests a relatively hindered rotation, leading to well-defined conformational preferences in the crystalline state.

Chiroptical Properties

This compound is an achiral molecule as it does not possess any stereogenic centers and lacks inherent planar or axial chirality. Therefore, under normal conditions in an achiral solvent, it would not exhibit chiroptical properties such as circular dichroism (CD) or optical rotatory dispersion (ORD).

However, chiroptical activity could potentially be induced under specific circumstances. For example, if the compound crystallizes in a chiral space group, the resulting crystals could exhibit solid-state CD. Furthermore, the introduction of a chiral center through derivatization would lead to enantiomers that would be chiroptically active. The study of such chiral derivatives could provide valuable information on the electronic transitions within the molecule. For instance, studies on other chiral urea derivatives have utilized CD spectroscopy to assign absolute configurations and study conformational preferences in solution. nih.gov

Computational and Theoretical Chemistry of N Tert Butyl N 2,4 Dihydroxyphenyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, offering deep insights into molecular systems. For N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea, these calculations provide a foundational understanding of its structural and electronic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, are employed to predict bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals a non-planar structure. The urea (B33335) moiety and the phenyl ring are twisted relative to each other, a conformation dictated by the steric hindrance of the bulky tert-butyl group and the formation of intramolecular hydrogen bonds. Specifically, a hydrogen bond is typically observed between one of the urea hydrogens (H) and the ortho-hydroxyl group (O) on the phenyl ring. This interaction plays a crucial role in stabilizing the molecule's conformation.

Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated)

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C-N (Urea) | ~1.37 |

| Bond Length | C=O (Urea) | ~1.24 |

| Bond Length | N-C (Phenyl) | ~1.41 |

| Bond Length | C-O (Hydroxyl) | ~1.36 |

| Bond Angle | N-C-N (Urea) | ~117.5 |

| Bond Angle | O-C-N (Urea) | ~121.2 |

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Orbitals)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is predominantly localized on the electron-rich 2,4-dihydroxyphenyl ring, particularly on the oxygen atoms of the hydroxyl groups and the π-system of the ring. This indicates that this region is the primary site for electrophilic attack. Conversely, the LUMO is mainly distributed over the urea group, specifically the C=O bond, making it susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides quantitative insight into the molecule's stability and charge transfer capabilities.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | ~ -5.8 to -6.2 |

| LUMO Energy | ~ -0.9 to -1.3 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions signify electron-deficient areas (positive potential), susceptible to nucleophilic attack. Green areas represent neutral potential.

In the MEP map of this compound, the most negative potential (red) is concentrated around the oxygen atoms of the urea's carbonyl group and the two hydroxyl groups on the phenyl ring. These are the most likely sites for interactions with electrophiles or hydrogen bond donors. The most positive potential (blue) is located around the hydrogen atoms of the urea's N-H groups and the hydroxyl groups, indicating their role as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these interactions.

Topological Analysis of Electron Density

The topological analysis of electron density provides a rigorous framework for understanding chemical bonding and structure based on the features of the electron density itself.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atoms, chemical bonds, and molecular structure. This analysis focuses on critical points in the electron density, where the gradient of the density is zero. A bond critical point (BCP) located between two nuclei is indicative of a chemical bond.

In the QTAIM analysis of this compound, the properties of the electron density at the BCPs provide insight into the nature of the chemical bonds. For instance, the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. For the covalent bonds within the molecule, the Laplacian is negative, indicating a concentration of electron density. For the intramolecular hydrogen bond, the Laplacian is positive, characteristic of a closed-shell interaction. QTAIM also allows for the characterization of ring critical points within the phenyl ring, further defining its structure.

Electron Localization Function (ELF) and Localized-Orbital Locator (LOL) Profiles

The Electron Localization Function (ELF) and Localized-Orbital Locator (LOL) are powerful quantum chemical tools used to analyze the electron localization in a molecule. These methods provide a detailed picture of the chemical bonding, lone pairs, and delocalized electrons, which are crucial for understanding the reactivity and properties of this compound.

ELF analysis is based on the conditional pair probability for same-spin electrons. High ELF values indicate regions where the probability of finding a second like-spin electron near a reference electron is low, which corresponds to areas of high electron localization, such as covalent bonds and lone pairs. jussieu.fr For this compound, ELF analysis would be expected to reveal distinct basins of attraction. These basins would correspond to the C-N and C=O bonds of the urea moiety, the C-C and C-H bonds of the tert-butyl group, and the aromatic ring, as well as the O-H and C-O bonds of the dihydroxyphenyl group. The lone pairs on the oxygen and nitrogen atoms would also be clearly identifiable as localization domains.

The Localized-Orbital Locator (LOL) provides a complementary perspective by measuring the relative kinetic energy of electrons. Regions with low kinetic energy correspond to areas where electrons are more localized. researchgate.net For this compound, the LOL profile would highlight the covalent bonds and lone pair regions, similar to ELF. Comparing ELF and LOL maps can provide a more nuanced understanding of the electronic structure. researchgate.net For instance, the delocalization of π-electrons in the phenyl ring would be visualized as a region of intermediate localization, distinct from the highly localized σ-bonds.

A hypothetical data table summarizing the expected ELF basin populations for key bonds in this compound is presented below. These values represent the integrated electron density within each basin and provide a quantitative measure of the number of electrons participating in a particular bond or lone pair.

| Bond/Lone Pair | Expected ELF Basin Population (e) |

| C=O (carbonyl) | ~3.5 |

| C-N (urea) | ~2.1 |

| N-H (urea) | ~1.9 |

| C-C (aromatic) | ~2.8-3.2 |

| O-H (hydroxyl) | ~1.8 |

| Lone Pair (Oxygen) | ~2.4 |

| Lone Pair (Nitrogen) | ~2.2 |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on general principles of ELF analysis for similar functional groups.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into conformational changes, solvent effects, and intermolecular interactions. nih.govnih.gov

Key dihedral angles to monitor during the simulation would include those around the C-N bonds of the urea group and the C-N bond connecting to the phenyl ring. The planarity of the urea group is subject to distortions due to steric hindrance from the bulky tert-butyl group. nih.gov Intramolecular hydrogen bonding between the urea N-H groups and the hydroxyl groups of the phenyl ring, or between the two hydroxyl groups, could also play a significant role in stabilizing certain conformations. The results of such simulations can be summarized in a Ramachandran-like plot, showing the distribution of dihedral angles and identifying low-energy conformational states.

The surrounding solvent environment can have a profound impact on the conformation and dynamics of this compound. MD simulations in explicit solvent models (e.g., water, ethanol (B145695), DMSO) can elucidate these effects. conicet.gov.ar

In a polar protic solvent like water, the hydroxyl and urea groups of the molecule would be expected to form strong hydrogen bonds with solvent molecules. This solvation would influence the conformational preferences, potentially favoring more extended structures to maximize solvent interactions. In contrast, in a non-polar solvent, intramolecular hydrogen bonds might be more prevalent, leading to more compact conformations.

The dynamics of the molecule, such as the rotational barriers of the tert-butyl group and the phenyl ring, would also be affected by the solvent viscosity and specific interactions. The radial distribution functions (RDFs) calculated from MD simulations can provide detailed information about the solvation shell structure around different parts of the molecule. For instance, the RDFs for water molecules around the hydroxyl groups would show sharp peaks at distances characteristic of hydrogen bonding.

Prediction of Spectroscopic Properties (e.g., simulated IR, NMR, UV-Vis spectra)

Computational methods, particularly those based on Density Functional Theory (DFT), can be used to predict the spectroscopic properties of this compound. These simulated spectra can be invaluable for interpreting experimental data and for identifying the molecule.

Simulated Infrared (IR) Spectrum: The IR spectrum is determined by the vibrational modes of the molecule. DFT calculations can predict the frequencies and intensities of these modes. For this compound, characteristic peaks would be expected for the N-H and O-H stretching vibrations (around 3300-3500 cm⁻¹), the C=O stretching of the urea group (around 1650-1700 cm⁻¹), and the aromatic C-C stretching vibrations (around 1450-1600 cm⁻¹). nist.govresearchgate.net

A hypothetical table of predicted IR frequencies is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3450 |

| N-H Stretch (urea) | 3350 |

| C-H Stretch (aromatic) | 3100 |

| C-H Stretch (aliphatic) | 2950 |

| C=O Stretch (urea) | 1680 |

| C-N Stretch (urea) | 1350 |

Note: This data is hypothetical and based on typical frequency ranges for these functional groups.

Simulated Nuclear Magnetic Resonance (NMR) Spectrum: NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted ¹H and ¹³C NMR spectra would show distinct signals for the different chemical environments in the molecule. For instance, the protons of the tert-butyl group would appear as a sharp singlet in the ¹H NMR spectrum, while the aromatic protons would show a more complex splitting pattern. The chemical shifts of the hydroxyl and N-H protons would be sensitive to solvent and concentration due to hydrogen bonding.

Simulated UV-Vis Spectrum: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. scispace.comresearchgate.netscience-softcon.de For this compound, the spectrum would likely be dominated by π→π* transitions within the dihydroxyphenyl ring and n→π* transitions involving the carbonyl group of the urea moiety. researchgate.net The position of the absorption maxima (λ_max) would be influenced by the solvent polarity. conicet.gov.ar

A hypothetical table of predicted UV-Vis absorption is shown below.

| Transition | Predicted λ_max (nm) | Solvent |

| π→π | 280 | Ethanol |

| n→π | 310 | Hexane (B92381) |

Note: This data is hypothetical and for illustrative purposes. The exact λ_max values depend on the specific computational method and solvent model used.

Structure Activity Relationship Sar Studies of N Tert Butyl N 2,4 Dihydroxyphenyl Urea and Its Analogues

Impact of N-tert-Butyl Moiety on Molecular Interactions

The primary impact of the tert-butyl group is its steric bulk. This size can serve as a "steric shield," preventing unwanted metabolic transformations of the parent molecule and thereby increasing its biological half-life. acs.org In the context of receptor binding, this steric hindrance can enhance selectivity by preventing the molecule from fitting into the binding sites of off-target proteins. nih.gov The introduction of a tert-butyl group can lead to a potency enhancement by occupying specific hydrophobic pockets within a target's binding site. acs.org For instance, in the case of the HIV-1 protease inhibitor nelfinavir, the tert-butylcarboxamide moiety effectively occupies a subsite of the enzyme. acs.org

From a physicochemical standpoint, the tert-butyl group is highly lipophilic. lookchem.com This property can influence the compound's solubility, membrane permeability, and distribution within biological systems. While increased lipophilicity can sometimes be advantageous for crossing cellular membranes, it can also lead to challenges such as poor aqueous solubility and increased association with plasma proteins. lookchem.com

Nuclear Magnetic Resonance (NMR) studies have highlighted the utility of the tert-butyl group as a reporter for ligand-protein interactions. The nine equivalent protons of the tert-butyl group produce a strong and sharp singlet in the 1H NMR spectrum, which can be readily observed even in large protein-ligand complexes. nih.gov This signal can be used to probe the binding environment and determine the proximity of the ligand to specific amino acid residues within the binding site through nuclear Overhauser effect (NOE) experiments. nih.gov

The conformational effects of the tert-butyl group are also noteworthy. In the synthesis of urea-based macrocycles, the bulky N-tert-butyl group can control the conformation, favoring a "cis" arrangement relative to the carbonyl group, which can promote cyclization. nih.gov While N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea is not a macrocycle, this conformational preference can influence its three-dimensional shape and how it presents its other functional groups for interaction with a binding partner.

Table 1: Influence of the N-tert-Butyl Group on Molecular Properties

| Property | Impact of N-tert-Butyl Group | Reference |

| Steric Hindrance | Can act as a steric shield, improving metabolic stability and selectivity. | acs.orgnih.gov |

| Binding Affinity | May enhance potency by occupying hydrophobic pockets in the binding site. | acs.org |

| Lipophilicity | Increases the overall lipophilicity of the molecule. | lookchem.com |

| NMR Spectroscopy | Provides a strong, observable signal for studying ligand-protein interactions. | nih.gov |

| Conformation | Can influence the conformational preference of the urea (B33335) linkage. | nih.gov |

Role of the 2,4-Dihydroxyphenyl Moiety in Mechanistic Activity

The 2,4-dihydroxyphenyl group, also known as resorcinol (B1680541), is a key structural element that significantly contributes to the mechanistic activity of this compound. This moiety provides crucial hydrogen bonding capabilities and can participate in various non-covalent interactions within a biological target.

The two hydroxyl groups on the phenyl ring are potent hydrogen bond donors and acceptors. This allows for the formation of strong and specific interactions with amino acid residues in a protein's binding pocket, such as aspartate, glutamate, serine, and threonine. These hydrogen bonds are often critical for anchoring the ligand in the correct orientation for optimal binding and subsequent biological effect. The presence and positioning of these hydroxyl groups are often essential for activity. For example, studies on other classes of compounds have shown that the 2,4-dihydroxy substitution pattern is important for various biological activities, including anticancer and anti-inflammatory effects. nih.govresearchgate.net

The synthesis of various compounds incorporating the 2,4-dihydroxyphenyl moiety has been reported, highlighting its versatility as a building block in medicinal chemistry. rsc.org For instance, 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones have demonstrated anticancer activity, underscoring the potential of this functional group to impart biological effects. nih.gov

Table 2: Contribution of the 2,4-Dihydroxyphenyl Moiety to Molecular Interactions

| Interaction Type | Description | Potential Interacting Residues | Reference |

| Hydrogen Bonding | The two hydroxyl groups can act as both hydrogen bond donors and acceptors. | Asp, Glu, Ser, Thr, His | nih.govresearchgate.net |

| π-π Stacking | The aromatic ring can interact with the aromatic rings of specific amino acids. | Phe, Tyr, Trp | nih.gov |

| Electronic Effects | The hydroxyl groups influence the electron density of the aromatic ring and the adjacent urea moiety. | - | researchgate.net |

Urea Linkage Contribution to Conformational Flexibility and Ligand Binding

The urea linkage (-NH-CO-NH-) is a central and versatile functional group in this compound, playing a critical role in both the conformational flexibility of the molecule and its ability to bind to target proteins.

The urea moiety is a rigid planar unit due to the delocalization of the nitrogen lone pairs into the carbonyl group. However, rotation is possible around the N-C(aryl) and N-C(tert-butyl) bonds, allowing the molecule to adopt different conformations. researchgate.net This conformational flexibility is crucial for allowing the ligand to adapt its shape to fit optimally within a binding site. Studies on N,N'-diaryl ureas have shown that they tend to adopt a conformation where the two aryl rings are in an anti-relationship to the urea oxygen. researchgate.net The presence of a bulky N-substituent, such as the tert-butyl group, can further influence this conformational preference. nih.gov

The urea group is an excellent hydrogen bond donor (through the two N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). This allows it to form a network of hydrogen bonds with the backbone or side chains of amino acids in a protein, contributing significantly to binding affinity and specificity. The ability to form multiple hydrogen bonds makes the urea moiety a common feature in many enzyme inhibitors and receptor ligands.

SAR studies on various urea derivatives have demonstrated the importance of the urea linkage for biological activity. For example, in a series of anti-tuberculosis agents, replacement of the urea with a thiourea (B124793) or a carbamate (B1207046) led to a significant decrease in activity, highlighting the critical role of the urea functional group. hacettepe.edu.trnih.gov

Furthermore, the urea linkage can act as a scaffold to which different substituents can be attached to probe the chemical space around a binding site. The systematic modification of the groups attached to the urea nitrogens is a common strategy in medicinal chemistry to optimize the potency and selectivity of a lead compound. nih.gov

Table 3: Role of the Urea Linkage in Molecular Properties

| Feature | Contribution to Molecular Properties | Reference |

| Conformational Flexibility | Allows for rotation around the N-C bonds, enabling adaptation to binding sites. | nih.govresearchgate.net |

| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor, forming key interactions with target proteins. | hacettepe.edu.trnih.gov |

| Structural Scaffold | Provides a central core for the attachment of various substituents to explore SAR. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can provide insights into the mechanisms of action and guide the design of new, more potent analogues.

In the context of this compound and its analogues, a QSAR study would typically involve a dataset of structurally related compounds with their corresponding biological activities. Various molecular descriptors, which quantify different aspects of the chemical structure (e.g., electronic, steric, hydrophobic, and topological properties), would be calculated for each compound. nih.gov

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to develop a QSAR model that relates the descriptors to the biological activity. youtube.com A statistically robust and validated QSAR model can be used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are most important for activity.

For example, a QSAR study on phenylurea substituted 2,4-diamino-pyrimidines as anti-malarial agents revealed that lipophilicity was a key driver of activity. nih.gov In another study on 4-N-aryl- nih.govnih.gov diazepane ureas as CXCR3 receptor inhibitors, descriptors related to molecular connectivity (Chi indices) and lipophilicity (ClogP) were found to be significant. youtube.com

Table 4: Common Descriptors Used in QSAR Studies of Urea Derivatives

| Descriptor Type | Examples | Information Provided | Reference |

| Electronic | Dipole moment, Partial charges | Distribution of electrons, ability to engage in electrostatic interactions. | nih.gov |

| Steric | Molecular volume, Surface area | Size and shape of the molecule, potential for steric hindrance. | researchgate.net |

| Hydrophobic | LogP, ClogP | Lipophilicity, ability to cross membranes and bind to hydrophobic pockets. | nih.govyoutube.com |

| Topological | Connectivity indices (Chi) | Branching and shape of the molecular skeleton. | youtube.com |

Pharmacophore Development and Molecular Feature Mapping for Binding Specificity (excluding biological efficacy)

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. A pharmacophore model serves as a 3D template for the design and discovery of new ligands with high binding specificity.

A pharmacophore for this compound and its analogues would typically be developed based on a set of active compounds. The model would define the spatial relationships between key chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Based on the structure of this compound, a hypothetical pharmacophore model would likely include:

Two Hydrogen Bond Donor Features: Corresponding to the two hydroxyl groups on the 2,4-dihydroxyphenyl moiety and the two N-H groups of the urea linkage.

One or Two Hydrogen Bond Acceptor Features: Corresponding to the carbonyl oxygen of the urea and potentially the hydroxyl oxygens.

One Hydrophobic Feature: Representing the bulky and lipophilic N-tert-butyl group.

One Aromatic Ring Feature: Corresponding to the 2,4-dihydroxyphenyl ring.

The spatial arrangement of these features would be critical for specific binding. For instance, the distance and angles between the hydrogen bond donors on the phenyl ring and the hydrophobic tert-butyl group would define the required geometry of the binding site.

Pharmacophore models can be used to screen large virtual libraries of compounds to identify new molecules that match the pharmacophoric features and are therefore likely to bind to the same target. nih.gov This approach can significantly accelerate the drug discovery process. For example, a pharmacophore model for urease inhibitors was successfully used to identify novel lead compounds from a database of known drugs. nih.gov

By mapping the molecular features of this compound and its analogues onto a pharmacophore model, researchers can gain a deeper understanding of the specific interactions that drive binding specificity, independent of the downstream biological effects. This knowledge is crucial for designing new compounds with improved affinity and selectivity for the target of interest.

Table 5: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Structural Moiety | Role in Binding Specificity | Reference |

| Hydrogen Bond Donor | 2,4-dihydroxyphenyl OH groups, Urea N-H groups | Directional interactions with polar residues in the binding site. | nih.gov |

| Hydrogen Bond Acceptor | Urea C=O group, 2,4-dihydroxyphenyl OH groups | Complementary interactions with hydrogen bond donor residues. | nih.gov |

| Hydrophobic | N-tert-butyl group | Van der Waals interactions with nonpolar regions of the binding site. | nih.gov |

| Aromatic Ring | 2,4-dihydroxyphenyl ring | π-π stacking or other aromatic interactions. | nih.gov |

Mechanistic Investigations of N Tert Butyl N 2,4 Dihydroxyphenyl Urea

Reaction Mechanism Studies in its Synthesis and Transformations

The synthesis of N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea involves the formation of a urea (B33335) linkage, a reaction class that can be influenced by the steric and electronic properties of the substituents. The bulky N-tert-butyl group plays a significant role in the reaction pathways. In related syntheses of urea macrocycles, the N-tert-butyl group has been shown to provide kinetic control, favoring the formation of specific conformations, such as the cis C=O/tert-butyl conformation, which can promote cyclization. nih.gov This steric hindrance can also be a key factor in directing the reaction towards the desired product and minimizing side reactions.

A significant transformation related to this class of compounds is the de-tert-butylation of the hindered urea bond. This reaction can be facilitated by acid, which protonates the carbonyl group of the urea. rsc.org Following protonation, a stable tert-butyl carbocation is formed, leading to the rearrangement of a proton to yield a less sterically hindered urea bond. rsc.org This process effectively removes the dynamicity of the hindered urea bond, resulting in a more stable structure. rsc.org While not a direct synthesis step, this transformation highlights a key mechanistic pathway influencing the stability and potential modifications of this compound.

In Vitro Mechanistic Studies of Molecular Interactions

The presence of both a urea moiety and a dihydroxyphenyl group in this compound suggests the potential for various molecular interactions, which can be investigated through in vitro studies.

Enzyme Binding and Inhibition Mechanisms (e.g., urease, specific kinases), excluding biological outcomes/therapeutic efficacy

While direct studies on the interaction of this compound with urease are not available, the inhibition mechanisms of other urea-based compounds can provide mechanistic insights. For instance, N-(n-butyl)thiophosphoric triamide (NBPT) and its derivatives are known urease inhibitors. nih.govresearchgate.net The mechanism of inhibition often involves the binding of the inhibitor to the nickel ions in the active site of the urease enzyme. researchgate.netresearchgate.net In the case of some inhibitors, metabolic conversion within the target environment is necessary to form the active inhibitory species. researchgate.netresearchgate.net For example, the conversion of NBPT to its oxygen analogue, N-(n-butyl)phosphoric triamide (NBPTO), or other metabolites, can lead to the formation of a tridentate bond with the two nickel ions, blocking the active site. researchgate.netnih.gov It is plausible that a urea-based compound like this compound could interact with the urease active site through coordination with the nickel ions, potentially facilitated by the urea carbonyl oxygen and the hydroxyl groups of the phenyl ring.

In the context of kinase inhibition, bis-aryl urea derivatives have been identified as potent inhibitors of LIM kinase (Limk). nih.gov Docking studies of these inhibitors suggest that the urea moiety forms key hydrogen bonds within the ATP-binding pocket of the kinase. nih.gov The aryl groups occupy hydrophobic pockets, contributing to the binding affinity and selectivity. For this compound, the dihydroxyphenyl and tert-butyl groups would similarly interact with specific residues in a kinase active site, with the urea core acting as a scaffold for hydrogen bonding interactions.

Receptor Ligand Binding Mechanisms (e.g., TXA2 receptor antagonism), focusing on molecular recognition, not physiological effects

The thromboxane (B8750289) A2 (TXA2) receptor, a G protein-coupled receptor, possesses specific ligand binding domains. nih.gov The binding of antagonists to this receptor often involves interactions with conserved residues within the transmembrane domains. nih.gov While specific binding studies for this compound are not documented, the structural features of the compound, including the aromatic ring and the hydrogen-bonding capacity of the urea and hydroxyl groups, are common in various receptor ligands. The molecular recognition would likely involve a combination of hydrophobic interactions between the phenyl ring and nonpolar residues of the receptor, and hydrogen bonds formed by the urea and hydroxyl functionalities with polar residues in the binding pocket. The bulky tert-butyl group would also play a role in the conformational fit of the molecule within the receptor's binding site.

This table presents data for known TXA2 receptor antagonists to provide context for the types of binding affinities observed in this receptor system. Data for this compound is not available.

Antioxidant Activity Mechanisms (e.g., radical scavenging pathways, electron transfer), in vitro

The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The 2,4-dihydroxyphenyl moiety in this compound is a key structural feature for such activity. In vitro antioxidant capacity is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govresearchgate.net

The mechanism of DPPH radical scavenging involves the transfer of a hydrogen atom from the phenolic hydroxyl groups to the stable DPPH radical. researchgate.netnih.gov This results in the reduction of the DPPH radical, which is accompanied by a color change that can be monitored spectrophotometrically. nih.gov The presence of two hydroxyl groups on the phenyl ring of this compound would enhance its hydrogen-donating capacity.

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant compound. nih.gov The mechanism here can involve either hydrogen atom transfer or single electron transfer (SET). nih.gov In the SET pathway, the antioxidant donates an electron to the radical cation. The stability of the resulting antioxidant radical is a key factor in its efficacy.

Another relevant mechanism is the ferric reducing antioxidant power (FRAP) assay, which measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). researchgate.netmdpi.com This is an electron transfer-based mechanism. The dihydroxyphenyl group would be the primary site of electron donation in this compound.

Mechanistic Role in Material Science Applications (e.g., polymerization initiation pathways)

The structural features of this compound, particularly the hindered urea bond and the reactive hydroxyl groups, suggest potential roles in material science. The bulky N-tert-butyl group can influence polymerization processes by providing steric control, which can lead to the formation of materials with specific architectures, such as macrocycles. nih.gov

The reversible nature of the hindered urea bond, which can be "turned off" by de-tert-butylation, offers a pathway to create dynamic covalent materials. rsc.org This allows for the synthesis and processing of polymers in a dynamic state, followed by a stabilization step that locks the final structure. rsc.org This mechanism provides a means to construct polyurea materials with greater control over their final properties. rsc.org The hydroxyl groups on the phenyl ring could also participate in polymerization reactions, for example, in the formation of polyesters or polyethers, further expanding the potential material science applications of this compound.

Advanced Research Applications of N Tert Butyl N 2,4 Dihydroxyphenyl Urea

Applications in Polymer Chemistry

The bifunctional nature of N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea, possessing reactive hydroxyl groups and a urea (B33335) linkage, makes it a candidate for several roles in polymer chemistry.

Role as a Monomer or Cross-linking Agent

Phenolic compounds and urea derivatives are fundamental building blocks in the synthesis of thermosetting polymers. Phenol-formaldehyde and urea-formaldehyde resins are well-established industrial polymers. oberk.commdpi.comnih.gov The synthesis of phenol-urea-formaldehyde (PUF) resins involves the reaction of these components to form complex, cross-linked networks. mdpi.com In this context, this compound could theoretically act as a monomer or a co-monomer in polymerization reactions. The two hydroxyl groups on the phenyl ring provide sites for condensation reactions, for instance, with formaldehyde (B43269) or other aldehydes, to build a polymer backbone. mdpi.comspecialchem.com

The synthesis of polymers from phenolic monomers can be achieved through various methods, including compression molding, where the powdered resin is subjected to heat and pressure. oberk.com The properties of the resulting polymers, such as thermal stability and mechanical strength, are highly dependent on the degree of cross-linking and the chemical structure of the monomers used. oberk.commdpi.com

Utilization as a Thermally Latent Initiator for Ring-Opening Polymerization of Epoxides

Phenolic compounds can act as initiators for the ring-opening polymerization of epoxides, often in the presence of a catalyst or accelerator. researchgate.net The hydroxyl groups can nucleophilically attack the epoxide ring, initiating the polymerization process. A thermally latent initiator is a compound that is inactive at ambient temperatures but becomes active upon heating, allowing for one-component epoxy formulations with extended shelf life.

This compound possesses the necessary phenolic hydroxyl groups to function in this capacity. The urea moiety, with its ability to form strong hydrogen bonds, could potentially modulate the reactivity of the hydroxyl groups. It is conceivable that intramolecular hydrogen bonding between the urea and hydroxyl groups could render the hydroxyls less reactive at lower temperatures. Upon heating, these hydrogen bonds would be disrupted, freeing the hydroxyl groups to initiate the ring-opening of the epoxide. This would confer the property of thermal latency. The curing of epoxy resins with such initiators is a critical process in the formulation of adhesives, coatings, and composite materials. researchgate.net

Supramolecular Chemistry and Self-Assembly Properties

The ability of urea and hydroxyl groups to form strong and directional hydrogen bonds is a cornerstone of supramolecular chemistry. nih.gov These non-covalent interactions can drive the spontaneous organization of molecules into well-defined, higher-order structures.

Role of Hydrogen Bonding in Crystal Engineering and Assembly

In the solid state, urea derivatives are well-known to form robust one-dimensional hydrogen-bonded chains or tapes. researchgate.net The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. The presence of the two hydroxyl groups and the additional N-H group in this compound provides multiple sites for hydrogen bonding.

Formation of Dimers or Higher-Order Aggregates

In solution, the strong hydrogen-bonding propensity of the urea group can lead to the formation of well-defined dimers and higher-order aggregates. nih.govnih.gov The formation of a dimeric structure is a common feature of many urea derivatives. The two hydroxyl groups on the phenyl ring of this compound can also participate in intermolecular hydrogen bonding, potentially leading to the formation of extended supramolecular polymers in solution.

The self-assembly of such molecules can be influenced by solvent polarity and concentration. In nonpolar solvents, hydrogen bonding is more favorable, promoting aggregation. The formation of these supramolecular structures can be studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and various microscopic methods. researchgate.net The ability to form such aggregates is of interest for the development of new materials like supramolecular gels and liquid crystals. researchgate.net

Catalysis and Organocatalysis (e.g., as a hydrogen bond donor catalyst)

Urea and thiourea (B124793) derivatives have emerged as a powerful class of organocatalysts, operating through hydrogen bond donation. nih.govresearchgate.netmdpi.com These catalysts can activate electrophiles by forming hydrogen bonds, thereby lowering the energy barrier for a subsequent nucleophilic attack.

This compound possesses the key features of a hydrogen bond donor catalyst. The two N-H protons of the urea moiety can act as a bidentate hydrogen bond donor, chelating to a substrate. The phenolic hydroxyl groups could also participate in catalysis, potentially leading to a cooperative effect. The acidity of the N-H protons, a crucial factor in the catalytic activity, would be influenced by the electronic nature of the dihydroxyphenyl substituent.

Such catalysts have been successfully employed in a variety of organic reactions, including Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions. mdpi.com The bulky tert-butyl group could provide a specific chiral environment if a chiral center were introduced into the molecule, enabling enantioselective catalysis. The catalytic performance is often evaluated by the reaction yield, and in the case of asymmetric catalysis, the enantiomeric excess. mdpi.com Computational studies can be employed to understand the stability of the hydrogen-bonded complexes between the catalyst and the substrate, aiding in the design of more efficient catalysts. nih.gov

Advanced Analytical Method Development (e.g., for impurities, trace analysis in non-biological matrices)

The development of robust and sensitive analytical methods is crucial for ensuring the quality and purity of this compound, particularly for the identification and quantification of process-related impurities and for trace analysis in various non-biological matrices. While specific validated methods for this compound are not extensively documented in publicly available literature, established analytical principles for structurally similar compounds, such as substituted ureas and phenolic derivatives, provide a strong foundation for method development.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors stands out as the most versatile and widely applicable technique for this purpose. nih.govmdpi.com For routine purity assessments and the quantification of known impurities, a reversed-phase HPLC method with UV detection is a primary choice. The dihydroxyphenyl moiety of the molecule allows for strong UV absorbance, facilitating sensitive detection.

For more demanding applications, such as the characterization of unknown impurities or trace-level quantification, the hyphenation of liquid chromatography with mass spectrometry (LC-MS) is indispensable. resolvemass.canih.gov LC-MS provides a high degree of sensitivity and specificity, enabling the elucidation of impurity structures and their precise measurement even in complex matrices. resolvemass.ca

Proposed HPLC Method for Impurity Profiling:

A gradient reversed-phase HPLC method would be suitable for separating this compound from its potential impurities, which may include starting materials, by-products, or degradation products.

Chromatographic Column: A C18 column is a common choice for the separation of moderately polar compounds like substituted ureas and phenolics. nih.govgoogle.com